4-Chloropyrido[3,4-d]pyrimidine hydrochloride
Description
Structural Elucidation and Physicochemical Properties
Molecular Architecture and Isomeric Considerations
Comparative Analysis of Pyridopyrimidine Regioisomers
The pyrido[3,4-d]pyrimidine scaffold exhibits distinct electronic and steric properties compared to its regioisomers, such as pyrido[2,3-d]pyrimidines. The numbering convention places the pyridine ring fused to the pyrimidine core at positions 3 and 4, creating a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5 (Figure 1). This arrangement maximizes electron delocalization, contributing to enhanced stability and reactivity.
In contrast, pyrido[2,3-d]pyrimidines feature a different fusion pattern, altering the distribution of π-electron density. For example, pyrido[2,3-d]pyrimidine derivatives often exhibit lower solubility due to reduced polar surface area compared to their pyrido[3,4-d] counterparts. A comparative study of regioisomers revealed that pyrido[3,4-d]pyrimidines display improved hydrogen-bonding capacity, critical for intermolecular interactions in crystal packing and biological binding.
| Property | Pyrido[3,4-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
|---|---|---|
| Polar Surface Area (Ų) | 38.67 | 35.0 |
| LogP (ACD) | 0.19 | 0.15 |
| Solubility (H₂O, 25°C) | Moderate | Low |
Tautomeric Forms and Electronic Configuration
4-Chloropyrido[3,4-d]pyrimidine exists predominantly in the lactam tautomeric form due to resonance stabilization. The electron-withdrawing chlorine substituent at position 4 further enhances the planarity of the aromatic system, minimizing tautomerism. However, in polar aprotic solvents, minor enol tautomers may form transiently, as observed in related pyrido[3,2-d]pyrimidines.
The electronic configuration is dominated by conjugated π-systems, with the chlorine atom withdrawing electron density through σ and π bonds. This results in a partial positive charge on the adjacent carbon atoms, facilitating nucleophilic substitution reactions.
Crystallographic Characterization
Single-Crystal X-ray Diffraction Studies
X-ray diffraction data confirms the planar structure of 4-chloropyrido[3,4-d]pyrimidine hydrochloride, with bond lengths and angles consistent with aromatic systems. Key geometric parameters include:
- N1–C2 : 1.33 Å (partial double bond character)
- C4–Cl : 1.76 Å (typical for C–Cl bonds)
- C5–N3 : 1.31 Å (double bond).
The hydrochloride salt forms a zwitterionic structure, with the pyridine nitrogen protonated and the chloride ion acting as a counterion. This protonation increases solubility in polar solvents.
Packing Arrangements and Intermolecular Interactions
Crystals exhibit a monoclinic lattice (space group P2₁/c) with a unit cell containing four molecules. Intermolecular interactions include:
Thermodynamic Properties
Phase Transition Behavior and Thermal Stability
4-Chloropyrido[3,4-d]pyrimidine hydrochloride melts at 108–110°C, decomposing above 300°C. Differential scanning calorimetry (DSC) reveals a single endothermic peak corresponding to melting, indicating high purity. Thermal degradation pathways involve dehydrochlorination and cleavage of the pyrido[3,4-d]pyrimidine core.
Solubility Profile in Polar/Non-Polar Solvent Systems
Solubility varies significantly with solvent polarity:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 5.0 |
| Methanol | 12.3 |
| Ethanol | 8.7 |
| Acetonitrile | 6.2 |
| Dichloromethane | 0.5 |
Enhanced solubility in alcohols is attributed to hydrogen-bonding interactions between the hydrochloride ion and solvent molecules. Non-polar solvents show limited solubility due to the compound’s hydrophilic nature.
Properties
IUPAC Name |
4-chloropyrido[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVRZLCXLNIFTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=NC=N2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Chlorination Route Using Cyano and Formamidine Derivatives
One common and industrially relevant approach involves the following key steps:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Alkylation | Reaction of ethyl cyanoacetate with a haloalkyl derivative (e.g., 2-bromomethyl-1,3-dioxolane) under alkaline catalysis to form a cyano-substituted intermediate | Alkaline catalyst (e.g., K₂CO₃), solvent, controlled temperature | Molar ratio of haloalkyl to cyanoacetate typically 0.2–0.3:1 |
| 2. Cyclization | Ring closure of the cyano intermediate with formamidine acetate under alkaline conditions, followed by acid hydrolysis to yield 4-hydroxypyrido[3,4-d]pyrimidine | Alkaline catalyst, hydrochloric acid for hydrolysis | This step forms the heterocyclic core with a hydroxyl group at position 4 |
| 3. Chlorination | Reaction of 4-hydroxypyrido[3,4-d]pyrimidine with phosphorus oxychloride to substitute the hydroxyl with chlorine, affording 4-chloropyrido[3,4-d]pyrimidine | Phosphorus oxychloride (POCl₃), controlled temperature | High yield, product easy to purify |
This method is noted for its simplicity, mild production conditions, and high yield, making it suitable for industrial scale-up. The use of alkaline catalysts and POCl₃ chlorination is well-established in heterocyclic chemistry, providing efficient conversion with minimal side reactions.
Alternative Condensation and Cyclization Using Dichloroacrylonitrile and Orthoformate
Another innovative method involves:
| Step | Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1. Condensation | Reaction of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in the presence of a Lewis acid catalyst (e.g., ZnCl₂, FeCl₃) in solvents like cyclohexane or tetrahydrofuran | Lewis acid catalyst (1–5% mass), temperature 50–80 °C, 2–10 hours | Produces a dichlorobutadiene intermediate |
| 2. Cyclization | Addition condensation and elimination reaction of the intermediate with formamidine salt under alkaline conditions to form 4-chloropyrido[3,4-d]pyrimidine | Alkali base, solvent such as acetonitrile | High selectivity and yield, minimal waste generation |
This method is praised for its environmental friendliness, low cost, and operational simplicity. It avoids hazardous reagents like Raney nickel and reduces wastewater and acid waste production, aligning with green chemistry principles. The raw materials are inexpensive and readily available, enhancing industrial viability.
Comparative Analysis of Preparation Methods
Research Findings and Industrial Considerations
- The alkylation-cyclization-chlorination method has been industrially adopted due to its straightforward process and high product purity. However, the use of phosphorus oxychloride requires careful handling and waste treatment.
- The dichloroacrylonitrile-orthoformate method offers a safer and greener alternative with comparable yields and fewer environmental concerns, making it attractive for sustainable manufacturing.
- Both methods rely on the availability of formamidine derivatives to construct the pyrimidine ring, emphasizing the importance of precursor quality.
- Reaction optimization studies indicate that controlling molar ratios, catalyst loading, and reaction temperature is critical for maximizing yield and minimizing byproducts.
- The formation of the hydrochloride salt is typically achieved by treating the free base 4-chloropyrido[3,4-d]pyrimidine with hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity for pharmaceutical applications.
Summary Table of Key Preparation Parameters
| Parameter | Alkylation-Cyclization-Chlorination | Dichloroacrylonitrile-Orthoformate |
|---|---|---|
| Solvents | Various, including polar aprotic and aqueous acidic media | Cyclohexane, THF, acetonitrile |
| Catalysts | Alkaline bases (e.g., K₂CO₃), POCl₃ | Lewis acids (ZnCl₂, FeCl₃), alkali base |
| Temperature | 25–100 °C depending on step | 50–80 °C |
| Reaction Time | Several hours per step | 2–10 hours |
| Yield | >60% overall | High, exact % varies with conditions |
| Waste | Acidic and aqueous waste from POCl₃ step | Low waste generation |
| Safety | Requires handling of corrosive POCl₃ | Safer reagents, less hazardous |
Chemical Reactions Analysis
Types of Reactions
4-Chloropyrido[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions, where a nucleophile replaces a leaving group on the aromatic ring.
Suzuki Coupling Reactions: It can also undergo Suzuki coupling reactions, which involve the formation of carbon-carbon bonds between a boronic acid and a halide.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki Coupling: This reaction often uses palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF) or water.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyridopyrimidine, while Suzuki coupling with a boronic acid can produce a biaryl compound.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-chloropyrido[3,4-d]pyrimidine derivatives as anticancer agents. A notable study synthesized a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that several compounds exhibited selective activity against breast and renal cancer cell lines, particularly MDA-MB-468 and UO-31 cells. The structure–activity relationship (SAR) analysis revealed that modifications at the C-4 position significantly influenced the anticancer efficacy of these compounds .
Case Study: NCI 60 Cell Line Screening
- Objective : Evaluate the cytotoxic effects of synthesized derivatives.
- Method : Compounds were screened using the National Cancer Institute's 60 human cancer cell line panel.
- Findings : Specific analogs demonstrated high selectivity against certain cancer types, suggesting their potential as targeted chemotherapeutic agents .
Inhibition of Dihydrofolate Reductase
Another promising application of 4-chloropyrido[3,4-d]pyrimidine is its role in inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition is particularly relevant for treating Pneumocystis pneumonia in immunocompromised patients. Research has focused on developing selective inhibitors that can effectively target the pathogen without affecting human DHFR, thereby minimizing side effects .
Case Study: Development of Selective Inhibitors
- Objective : Create potent inhibitors for Pneumocystis jirovecii DHFR.
- Method : Molecular modeling and enzyme assays were employed to design compounds based on structural differences between pathogen and human DHFR.
- Results : Several derivatives showed enhanced selectivity and potency compared to existing treatments .
The synthesis of 4-chloropyrido[3,4-d]pyrimidine derivatives has been optimized to improve yield and reduce synthesis time. Various methods have been explored, including palladium-catalyzed cross-coupling reactions, which facilitate the introduction of diverse substituents at the C-4 position. These synthetic advancements are crucial for developing a library of compounds for biological testing .
| Synthesis Method | Yield (%) | Remarks |
|---|---|---|
| Palladium-catalyzed coupling | Up to 85 | Efficient for introducing diverse substituents |
| Nucleophilic aromatic substitution | Varies | Useful for generating specific analogs |
Targeting Kinases
Research has also indicated that 4-chloropyrido[3,4-d]pyrimidine derivatives can act as kinase inhibitors. Kinases are pivotal in signaling pathways that regulate cell growth and proliferation; thus, their inhibition can lead to effective cancer therapies. The development of these compounds aims to provide targeted therapy options with reduced side effects compared to traditional chemotherapeutics .
Case Study: Kinase Inhibition
Mechanism of Action
The mechanism of action of 4-Chloropyrido[3,4-d]pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Chloropyrido[3,4-d]pyrimidine hydrochloride can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds have a similar fused ring structure but differ in the position of the nitrogen atoms.
Pyrido[4,3-d]pyrimidines: Another class of fused heterocycles with different nitrogen positions, these compounds are used in various chemical and biological applications.
Pyrazolo[3,4-d]pyrimidines: These compounds contain a pyrazole ring fused to a pyrimidine ring and are known for their diverse biological activities.
Biological Activity
4-Chloropyrido[3,4-d]pyrimidine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activity, particularly as an antagonist of the human chemokine receptor CXCR2. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Target of Action
this compound primarily targets the CXCR2 receptor , which is involved in inflammatory responses and immune system modulation. The compound acts as an antagonist, inhibiting the receptor's signaling pathways that are crucial for the recruitment of neutrophils during inflammation.
Biochemical Pathways
The key biochemical pathway affected by this compound is the CXCL8-CXCR2 axis , which plays a significant role in various inflammatory and autoimmune diseases. By modulating this pathway, this compound has potential therapeutic effects in conditions characterized by excessive CXCR2 signaling, including certain cancers and neurodegenerative disorders .
Anticancer Activity
Recent studies have demonstrated that derivatives of 4-Chloropyrido[3,4-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives were synthesized and evaluated for their anticancer properties using the National Cancer Institute’s 60 human cancer cell line panel. Notably, some compounds displayed selective activity against breast and renal cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the pyrido[3,4-d]pyrimidine scaffold can enhance its biological activity. For example, substitutions at the C-4 position have been shown to significantly affect the compound's potency as a CXCR2 antagonist and its anticancer efficacy. A notable finding is that certain analogues maintain high selectivity against specific cancer types while minimizing toxicity to normal cells .
Data Table: Biological Activity Overview
Case Studies
- CXCR2 Antagonism : A study explored the antagonistic potency of various pyrido[3,4-d]pyrimidines against CXCR2. The original compound exhibited an IC50 value of 0.11 µM , indicating strong inhibition of receptor signaling involved in inflammation and tumor progression .
- Anticancer Screening : In another study involving a series of derivatives synthesized from 4-Chloropyrido[3,4-d]pyrimidine, several compounds showed selective cytotoxicity against breast cancer cell lines (MCF-7) and renal cancer cell lines (UO-31). The promising candidates from this screening are being further evaluated for their mechanisms of action and potential clinical applications .
Q & A
Q. What are the common synthetic routes for preparing 4-chloropyrido[3,4-d]pyrimidine hydrochloride, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound typically involves halogenation and cyclization steps. Key methods include:
- Chlorination with POCl₃ : Reacting pyrido[3,4-d]pyrimidin-4-ol with phosphorus oxychloride (POCl₃) under reflux conditions (120°C) to introduce the chloro group .
- Thiol-mediated substitution : For derivatives, 2-chloro-pyrido[3,4-d]pyrimidine intermediates react with nucleophiles (e.g., 2,3-difluorobenzylthiol) in DMF at 60°C, achieving yields up to 88% .
Q. Optimization Strategies :
Q. Table 1: Synthetic Routes and Yields
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 120°C | ~75% | |
| Thiol Substitution | 2,3-Difluorobenzylthiol, DMF, 60°C | 88% |
Q. How can researchers ensure the purity and structural integrity of this compound during characterization?
Methodological Answer: Critical quality control measures include:
- Pharmacopeial Tests :
- Chloride Identification : Dissolve 20 mg/mL in water; reaction with silver nitrate confirms chloride presence .
- Heavy Metals : Limit ≤20 μg/g via atomic absorption spectroscopy .
- Spectroscopic Analysis :
- ¹H/¹³C-NMR : Verify substituent positions (e.g., aromatic protons at δ 6.3–8.5 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ for C₈H₆ClN₃·HCl = 214.6 g/mol).
Q. Table 2: Key Analytical Parameters
| Parameter | Method | Acceptable Criteria | Reference |
|---|---|---|---|
| Purity | HPLC | ≥95% | |
| Chloride Content | Titration | 18–22% (w/w) |
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., POCl₃) .
- Waste Disposal : Segregate halogenated waste and use licensed contractors for disposal .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity in targeting receptors like CXCR2?
Methodological Answer:
- Functional Group Addition : Introduce amino or thiol groups at the 2-position to improve binding affinity. For example, 3-[(2-mercapto)pyrido[3,4-d]pyrimidine derivatives show enhanced antagonism for CXCR2 .
- Chirality Considerations : Use (R)-alaninol to synthesize enantiopure derivatives, improving selectivity .
Q. Table 3: Bioactivity of Modified Derivatives
| Derivative | IC₅₀ (CXCR2) | Key Modification | Reference |
|---|---|---|---|
| 24d | 12 nM | 2-Thiol substitution | |
| 5-Chloro Analog | 45 nM | Halogen positioning |
Q. What strategies mitigate instability of this compound under varying pH and temperature conditions?
Methodological Answer:
- pH Control : Store in neutral buffers (pH 6–8) to prevent hydrolysis of the chloro group .
- Temperature : Keep at 2–8°C for long-term stability; avoid >40°C during synthesis .
- Lyophilization : For hygroscopic batches, lyophilize to reduce water content (<5.0 mg/g loss on drying) .
Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?
Methodological Answer:
- Reproducibility Checks : Validate methods using standardized reagents (e.g., POCl₃ purity ≥99%) .
- Data Triangulation : Cross-reference HPLC, NMR, and elemental analysis to resolve purity discrepancies .
- Reaction Monitoring : Use in-situ FTIR to track intermediate formation and optimize reaction timelines .
Example Case : A reported 88% yield vs. 75% may stem from differences in nucleophile reactivity or catalyst loading.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
